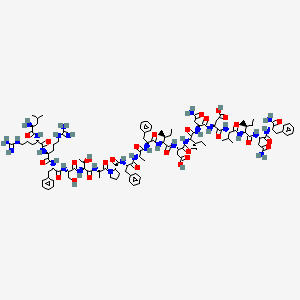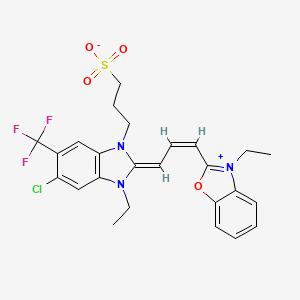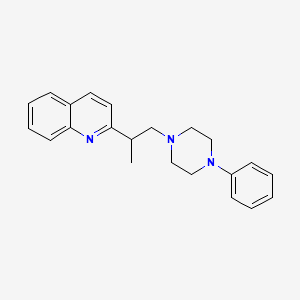
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride is a complex organic compound that features a piperidine ring, a tetrazole ring, and a benzenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine and tetrazole intermediates. The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving appropriate precursors . The tetrazole ring is often formed through cycloaddition reactions involving azides and nitriles .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final step typically involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or tetrazole derivatives.
Substitution: The aromatic ring and the piperidine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine moiety .
Scientific Research Applications
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and tetrazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through binding to these targets, altering their function, and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and tetrazole derivatives, such as:
N-[2-(1-Piperidinyl)ethyl]benzamides: These compounds share structural similarities and have been studied for their pharmacological activities.
Piperidine derivatives: Various piperidine-containing compounds are known for their wide range of biological activities.
Uniqueness
What sets Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride apart is its unique combination of a piperidine ring, a tetrazole ring, and a benzenamine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
158553-45-8 |
|---|---|
Molecular Formula |
C14H22Cl2N6 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[2-(2-piperidin-1-ylethyl)tetrazol-5-yl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H20N6.2ClH/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19;;/h4-7H,1-3,8-11,15H2;2*1H |
InChI Key |
ZCEGTUHKOJJTOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



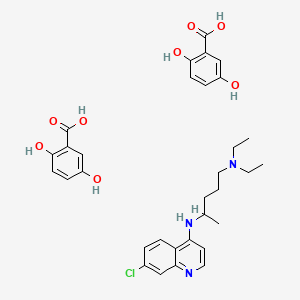

![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
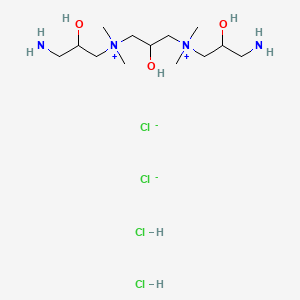

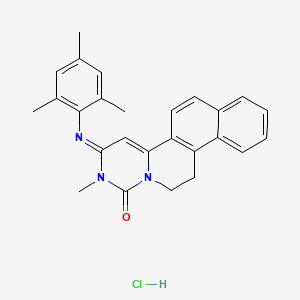

![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
